4-(5-amino-1,2-oxazol-3-yl)phenol
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Overview
Description
4-(5-amino-1,2-oxazol-3-yl)phenol is a heterocyclic compound that contains both an oxazole ring and a phenol group. The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom, while the phenol group consists of a hydroxyl group attached to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-1,2-oxazol-3-yl)phenol typically involves the formation of the oxazole ring followed by the introduction of the amino group and the phenol group. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazoline can then be oxidized to the oxazole using commercial manganese dioxide .
Industrial Production Methods
This may include the use of continuous flow reactors and heterogeneous catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-1,2-oxazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted oxazoles, reduced amines, and substituted phenols, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(5-amino-1,2-oxazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-amino-1,2-oxazol-3-yl)phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-1,2-oxazol-3-yl)phenol
- 4-(5-chloro-1,2-oxazol-3-yl)phenol
- 4-(5-nitro-1,2-oxazol-3-yl)phenol
Uniqueness
4-(5-amino-1,2-oxazol-3-yl)phenol is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and interactions compared to other similar compounds.
Properties
IUPAC Name |
4-(5-amino-1,2-oxazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9-5-8(11-13-9)6-1-3-7(12)4-2-6/h1-5,12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUSLHBNFRKVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678908 |
Source
|
Record name | 4-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-61-9 |
Source
|
Record name | 4-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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